Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide
Description
Its structure features a six-membered thiopyran ring with a carbonyl chloride group at the 4-position and two sulfonyl oxygen atoms (1,1-dioxide). This compound is highly reactive due to the electrophilic carbonyl chloride moiety, making it a critical intermediate in pharmaceutical synthesis. For example, it is utilized in the preparation of herpesvirus therapeutic agents by reacting with amines or alcohols to form amides or esters, respectively .
Properties
IUPAC Name |
1,1-dioxothiane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPPWNQAKQZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide typically involves the chlorination of tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
C6H10O4S+SOCl2→C6H9ClO3S+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2), solvents (acetic acid, water).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfides: Formed from reduction reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Scientific Research Applications
Organic Synthesis
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of amides, esters, and thioesters when reacted with nucleophiles such as amines and alcohols .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Nucleophilic substitution with amines/alcohols | Amides, Esters |
| Reduction | Reduction of sulfone group | Sulfides |
| Oxidation | Oxidation to form sulfoxides/sulfones | Sulfoxides, Sulfones |
Biological Research
In biological studies, this compound is utilized for investigating enzyme inhibitors and as a building block for bioactive molecules. Its structural features allow it to interact with biological targets effectively .
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of tetrahydro-2H-thiopyran-4-carbonyl chloride exhibit inhibitory effects on specific enzymes linked to disease pathways. This research is crucial for drug discovery efforts targeting metabolic diseases.
Medicinal Chemistry
This compound is being explored for its potential in drug development, particularly in synthesizing sulfonamide-based drugs. These compounds have shown promise in treating bacterial infections and other diseases .
Table 2: Potential Drug Applications
| Drug Class | Application Area | Notable Compounds |
|---|---|---|
| Sulfonamides | Antibiotics | Sulfanilamide derivatives |
| Antiviral Agents | Anti-herpesvirus drugs | Novel tetrahydro derivatives |
Industrial Applications
In the industrial sector, this compound is used to produce specialty chemicals and materials. Its reactivity makes it suitable for creating various chemical products that require specific functional groups .
Mechanism of Action
The mechanism of action of tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide involves its reactivity with nucleophiles and its ability to undergo redox reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The sulfone group can participate in redox reactions, influencing the compound’s chemical behavior and interactions with other molecules .
Comparison with Similar Compounds
Functional Group and Reactivity Comparison
The reactivity and applications of tetrahydro-2H-thiopyran derivatives vary significantly based on functional groups. Below is a comparative analysis:
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide
- Molecular Formula : C₇H₁₂O₄S
- Molecular Weight : 192.23 g/mol
- Key Features : Ester derivative with a methyl ester group.
- Reactivity : Less reactive than the acyl chloride but undergoes hydrolysis or transesterification.
- Applications : Used as a stable intermediate for further derivatization .
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Molecular Formula : C₆H₁₀O₄S
- Molecular Weight : 178.21 g/mol
- Key Features : Carboxylic acid derivative.
- Reactivity : Moderate reactivity; participates in acid-catalyzed reactions or salt formation.
- Hazards : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
1,1-Dioxo-tetrahydro-thiopyran-4-one
- Molecular Formula : C₅H₈O₃S
- Molecular Weight : 148.18 g/mol (calculated)
- Key Features : Ketone derivative.
- Reactivity: Participates in keto-enol tautomerism and condensation reactions.
- Applications: Potential use in synthesizing heterocycles or as a ketone donor .
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
- Molecular Formula: C₅H₁₁NO₂S·HCl
- Molecular Weight : 185.67 g/mol
- Key Features : Amine hydrochloride salt.
- Synthesis : Derived from carbamate precursors under acidic conditions (e.g., HCl/ethyl acetate) .
- Applications : Building block for antiviral or bioactive molecules .
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide
- Molecular Formula : C₂₀H₂₂O₃S
- Molecular Weight : 342.45 g/mol
- Key Features : Aromatic-substituted ketone derivative.
- Properties : High lipophilicity (density: 1.189 g/cm³) due to phenyl and isopropyl groups.
- Applications: Potential use in materials science or as a pharmacophore in drug design .
Comparative Data Table
Biological Activity
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a six-membered ring structure containing a sulfur atom and a carbonyl group. Its molecular formula is . The compound's unique structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modulation of various enzymatic activities. Additionally, the amide group can engage in hydrogen bonding and other non-covalent interactions, enhancing its overall biological efficacy .
Antiviral Properties
Research has highlighted the compound's potential as an antiviral agent, particularly against herpes viruses. Studies indicate that derivatives of tetrahydro-2H-thiopyran-4-carboxamide exhibit significant anti-herpes virus activity . These compounds have shown effectiveness in treating infections caused by herpes simplex viruses (HSV-1 and HSV-2), varicella-zoster virus (VZV), and other related pathogens. For instance, one study demonstrated that specific derivatives could effectively reduce viral load in infected cell lines .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Compounds within this class have been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases and cancer . The antioxidant capacity was assessed through various assays that measured the reduction of oxidative stress markers in cellular models.
Study 1: Anti-Herpes Activity
A notable study evaluated the efficacy of tetrahydro-2H-thiopyran derivatives in a model of genital herpes. The results indicated that these compounds significantly reduced lesion development when administered post-infection. The therapeutic effect was attributed to their ability to inhibit viral replication at low concentrations .
Study 2: Oxidative Stress Protection
Another investigation focused on the protective effects of tetrahydro-2H-thiopyran derivatives against oxidative stress-induced cell death. In vitro experiments demonstrated that treatment with these compounds increased cell viability in models subjected to oxidative insults, highlighting their potential as therapeutic agents for conditions associated with oxidative damage .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound | Antiviral Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant against HSV | Moderate | Covalent bond formation with proteins |
| Tetrahydro-2H-thiopyran-4-carboxamide | Strong against HSV | Limited | Inhibition of viral replication |
| Tetrahydro-2H-thiopyran-4-carboxylic acid | Weak | Strong | Scavenging ROS |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide, and how can purity be optimized?
- Methodological Answer : The compound is likely synthesized via oxidation of tetrahydro-2H-thiopyran-4-carbonyl chloride to introduce the 1,1-dioxide sulfone group. A validated approach involves using hydrogen peroxide (H₂O₂) with a tungsten-based catalyst under controlled pH (e.g., pH 11.5) to ensure selective oxidation . Subsequent conversion to the acyl chloride can be achieved via thionyl chloride (SOCl₂) or oxalyl chloride. Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from non-polar solvents. Purity optimization requires monitoring by thin-layer chromatography (TLC) and spectroscopic validation (¹H NMR, IR) to confirm the absence of unreacted starting materials or sulfonic acid byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the sulfone group (δ ~3.8–4.5 ppm for adjacent protons) and the carbonyl chloride (C=O stretch at ~1700–1750 cm⁻¹ in IR) .
- IR Spectroscopy : Confirm sulfone (asymmetric/symmetric SO₂ stretches at ~1318 cm⁻¹ and ~1125 cm⁻¹) and acyl chloride (C=O stretch) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 384 for related sulfones) and fragmentation patterns help validate the structure .
- Single-Crystal X-ray Diffraction : For definitive confirmation, crystallize the compound and refine using SHELX software to resolve bond lengths/angles and sulfone geometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised due to potential inhalation hazards .
- Ventilation : Work in a fume hood to avoid exposure to volatile acyl chloride byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to deactivate reactive groups, followed by absorption with inert materials (e.g., vermiculite) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the sulfone group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using ¹H NMR to monitor reaction progress (e.g., with amines or alcohols) can quantify rate constants. Computational modeling (DFT calculations) further elucidates electronic effects by analyzing LUMO localization at the carbonyl carbon . Competitive experiments with non-sulfonated analogs (e.g., tetrahydro-2H-thiopyran-4-carbonyl chloride) reveal activation energy differences via Arrhenius plots .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Contradictions often arise from isomerization under basic conditions (e.g., 2,5-dihydrothiophene-1,1-dioxide converting to 2,3-dihydro isomer) or solvent polarity effects. Systematic studies should:
- Vary Reaction Conditions : Test pH, temperature, and solvent (e.g., DMSO vs. THF) to identify optimal parameters.
- Monitor Intermediate Stability : Use HPLC or GC-MS to detect intermediates like sulfonic acids or rearranged products .
- Cross-Validate with Computational Tools : Gaussian or ORCA simulations predict thermodynamic stability of intermediates, guiding experimental adjustments .
Q. How can computational modeling predict regioselectivity in Diels-Alder reactions involving this compound?
- Methodological Answer :
- Transition State Modeling : Use density functional theory (DFT) to calculate transition state energies for endo vs. exo pathways. Focus on diene-dienophile orbital interactions (e.g., HOMO-LUMO gaps) influenced by the sulfone’s electron-withdrawing nature.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., toluene vs. acetonitrile) on reaction trajectories using software like GROMACS.
- Benchmarking with Experimental Data : Compare predicted regioselectivity ratios (endo:exo) with NMR or X-ray results from synthesized adducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
